3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine
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Overview
Description
3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine is a chemical compound with the molecular formula C₉H₁₄F₉NO₃Si and a molecular weight of 383.28 g/mol . This compound is characterized by the presence of a silyl group bonded to a propan-1-amine moiety, with three trifluoroethoxy groups attached to the silicon atom. It is primarily used in industrial applications and scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the ethoxy groups with trifluoroethoxy groups. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and Reduction: The amine group can undergo oxidation to form corresponding oxides or reduction to form amines with different oxidation states.
Scientific Research Applications
3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties, such as hydrophobicity and stability.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine involves its interaction with various molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s hydrophobicity and stability, making it suitable for modifying surfaces and biomolecules. The amine group can form hydrogen bonds and electrostatic interactions with other molecules, facilitating its use in various chemical and biological applications .
Comparison with Similar Compounds
3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine can be compared with other similar compounds, such as:
Tris(2,2,2-trifluoroethoxy)boron: Used as an amide coupling agent in organic synthesis.
Tris(2,2,2-trifluoroethyl) phosphite: Used as a ligand in organometallic chemistry.
Tris(2,2,2-trifluoroethyl) borate: Promotes the formation of amides from carboxylic acids and amines.
The uniqueness of this compound lies in its combination of a silyl group with trifluoroethoxy groups, providing distinct chemical properties that are advantageous in various applications.
Properties
CAS No. |
114796-47-3 |
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Molecular Formula |
C9H14F9NO3Si |
Molecular Weight |
383.28 g/mol |
IUPAC Name |
3-[tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C9H14F9NO3Si/c10-7(11,12)4-20-23(3-1-2-19,21-5-8(13,14)15)22-6-9(16,17)18/h1-6,19H2 |
InChI Key |
BFTVIOSSOYOHFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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